REACTION_CXSMILES
|
[K].[CH:2]([C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH:14][C:15](=[O:40])[CH:16]([C:31]2[CH:36]=[CH:35][C:34]3[O:37][CH2:38][O:39][C:33]=3[CH:32]=2)[O:17][C:18]2[CH:23]=[CH:22][C:21]([C:24]([O:26]C)=[O:25])=[CH:20][C:19]=2[CH2:28][CH2:29][CH3:30])(=[O:13])=[O:12])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].[OH-].[K+].C(Cl)Cl.[NH4+].[OH-]>CO.O>[CH:2]([C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][C:15](=[O:40])[CH:16]([C:31]2[CH:36]=[CH:35][C:34]3[O:37][CH2:38][O:39][C:33]=3[CH:32]=2)[O:17][C:18]2[CH:23]=[CH:22][C:21]([C:24]([OH:26])=[O:25])=[CH:20][C:19]=2[CH2:28][CH2:29][CH3:30])(=[O:12])=[O:13])=[CH:9][CH:10]=1)([CH3:3])[CH3:4] |f:0.1,2.3,5.6,^1:0|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled slightly
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
extracted first with 6 L of ether-EtOAc-CH2Cl2 4:1:1
|
Type
|
WASH
|
Details
|
The organic layers were washed with 250 mL of 2N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 3×500 mL of water, dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated, during which
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a white slurry of ca 750 mL
|
Type
|
ADDITION
|
Details
|
diluted with 1 L of hexanes
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C., aged 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(C(OC1=C(C=C(C=C1)C(=O)O)CCC)C1=CC2=C(C=C1)OCO2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |